N-(2-benzoyl-4-chlorophenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide
Description
N-(2-Benzoyl-4-chlorophenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide is a pyrazole-based carboxamide derivative characterized by a 1,5-dimethylpyrazole core linked to a 2-benzoyl-4-chlorophenyl moiety via a carboxamide bridge. Its molecular formula is C20H18ClN3O2, with a molecular weight of 367.83 g/mol.
Properties
IUPAC Name |
N-(2-benzoyl-4-chlorophenyl)-1,5-dimethylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O2/c1-12-10-17(22-23(12)2)19(25)21-16-9-8-14(20)11-15(16)18(24)13-6-4-3-5-7-13/h3-11H,1-2H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRJUCZURZRLZNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-benzoyl-4-chlorophenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide typically involves the condensation of benzoic acids and amines. One efficient method is the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is advantageous due to its high yield, eco-friendly process, and the use of a reusable catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-benzoyl-4-chlorophenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of benzo[d]oxazole exhibit significant antimicrobial properties. The thioether linkage in this compound enhances its interaction with microbial targets, leading to effective inhibition of bacterial growth.
Anticancer Properties
Studies have shown that compounds containing the benzo[d]oxazole moiety can induce apoptosis in cancer cells. The mechanism involves the modulation of cell signaling pathways, particularly those related to apoptosis and cell cycle regulation.
Neuroprotective Effects
The pyrimidinyl moiety enhances the compound's ability to cross the blood-brain barrier, making it a candidate for neuroprotective therapies. Its potential in treating neurodegenerative diseases is currently under investigation.
Data Table: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis | |
| Neuroprotective | Protection against neurodegeneration |
Synthesis Intermediate
This compound serves as an important intermediate in the synthesis of various organic compounds, particularly in pharmaceutical chemistry where it contributes to the development of new drugs.
Research has highlighted its potential as an antimicrobial and anticancer agent. The compound's structure allows it to interact with biological systems effectively, showcasing promising therapeutic profiles.
Data Table: Summary of Research Applications
| Application Type | Description | Reference |
|---|---|---|
| Synthesis Intermediate | Key role in drug development | |
| Antimicrobial | Effective against various pathogens | |
| Anticancer | Induces cell death in cancer cells |
Mechanism of Action
The mechanism of action of N-(2-benzoyl-4-chlorophenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
N-(2-Benzoyl-4-chlorophenyl)-2-aminoacetamide (Nordiazepam Transformation Product)
- Molecular Formula : C15H13ClN2O2
- Molecular Weight : 288.1 Da
- Key Differences: Replaces the 1,5-dimethylpyrazole-3-carboxamide group with a simpler 2-aminoacetamide substituent.
- Properties: Forms reversibly from nordiazepam under acidic conditions (pH 3.1) but degrades irreversibly to C13H10NOCl under prolonged exposure . Exhibits chromatographic behavior distinct from nordiazepam (retention time: 3.0 min vs. nordiazepam’s longer retention) . Stability shifts during solid-phase extraction (SPE), regenerating nordiazepam, indicating pH-dependent equilibrium .
Chloro-Acetamide Derivatives (ACI-INT-847/848)
- Molecular Formula: C15H11Cl2NO2 (for N-(2-benzoyl-4-chlorophenyl)-2-chloro-acetamide)
- Molecular Weight : ~316.2 Da
- Key Differences : Substitutes the pyrazole ring with a chloro-acetamide group.
- Properties :
Stability and Reactivity Comparisons
- Insight: The target compound’s dimethylpyrazole group likely confers greater steric hindrance and metabolic stability compared to nordiazepam’s diazepine ring, which is prone to hydrolysis .
Pharmacologically Active Pyrazole Carboxamides
N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-7-(difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
- Molecular Formula : C27H24F2N6O2
- Molecular Weight : 502.52 g/mol
- Key Differences : Incorporates a pyrazolo[1,5-a]pyrimidine ring and difluoromethyl group.
- Properties :
N-(2-Amino-2-oxoethyl)-4-(2-((1-bromonaphthalen-2-yl)oxy)ethyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide
- Molecular Formula : C21H23BrN4O3
- Molecular Weight : 459.34 g/mol
- Properties :
- Synthesized via glycinamide coupling, demonstrating adaptability for introducing polar groups .
Biological Activity
N-(2-benzoyl-4-chlorophenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide is a synthetic compound belonging to the pyrazole family, recognized for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer, anti-inflammatory properties, and its potential mechanisms of action.
Chemical Structure and Properties
The compound features a pyrazole ring substituted with a benzoyl group and a chlorophenyl moiety. The unique structure contributes to its biological activity.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C19H16ClN3O2 |
| Molecular Weight | 357.80 g/mol |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of pyrazole derivatives, including this compound. In vitro evaluations have shown promising results against various pathogens.
Key Findings:
- Minimum Inhibitory Concentration (MIC) : The compound exhibited significant antimicrobial activity with MIC values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
- Biofilm Inhibition : The compound demonstrated the ability to inhibit biofilm formation in pathogenic bacteria, which is crucial for preventing chronic infections .
Anticancer Activity
The anticancer properties of pyrazole derivatives are well-documented, with many studies indicating their efficacy against different cancer cell lines.
Research Highlights:
- Cell Line Studies : this compound has been evaluated against several cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer). The compound showed significant cytotoxicity with IC50 values indicating effective growth inhibition .
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| MCF7 | 3.79 | Induction of apoptosis |
| A549 | 26 | Autophagy induction |
Anti-inflammatory Properties
The compound is also being investigated for its anti-inflammatory effects. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation.
Key Insights:
- COX Inhibition : Some derivatives have been reported as selective COX-2 inhibitors with significant anti-inflammatory activity compared to standard drugs like celecoxib .
| Compound | COX-2 Inhibition (%) | Comparison to Celecoxib (%) |
|---|---|---|
| N-(2-benzoyl...) | 71 | 22 |
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Binding : The compound may bind to enzymes such as COX and various kinases, altering their activity and leading to therapeutic effects.
- Receptor Interaction : It may also interact with cellular receptors involved in inflammation and cancer progression.
Q & A
Basic: What synthetic methodologies are recommended for synthesizing N-(2-benzoyl-4-chlorophenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide, and how can reaction parameters be optimized?
Answer:
The synthesis typically involves multi-step organic reactions, including condensation of pyrazole-3-carboxylic acid derivatives with substituted benzoyl chlorides. Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity of the carboxamide group.
- Temperature control : Reactions often proceed at 60–80°C to balance yield and side-product formation.
- Catalysts : Use of coupling agents like HATU or EDC improves amide bond formation efficiency .
- Purification : Column chromatography with gradients of ethyl acetate/hexane ensures high purity. Continuous flow synthesis may reduce batch variability in scaled-up protocols .
Basic: Which analytical techniques are critical for confirming the structural identity and purity of this compound?
Answer:
- NMR spectroscopy : - and -NMR confirm substituent positions and carboxamide linkage. Aromatic protons in the 7.0–8.5 ppm range and carbonyl carbons near 165 ppm are diagnostic .
- LC-MS : Validates molecular weight (e.g., [M+H] at m/z 382.1) and detects impurities. Retention time shifts under acidic conditions can indicate degradation .
- X-ray crystallography : Resolves molecular geometry, hydrogen bonding (e.g., intramolecular N–H···O), and packing interactions, though analogous structures may require comparative analysis .
Advanced: How can researchers address data discrepancies in degradation studies under acidic conditions?
Answer:
- Reversible equilibria : Under pH 3–4, the compound may reversibly degrade to intermediates (e.g., N-(2-benzoyl-4-chlorophenyl)-2-aminoacetamide). Use LC-MS/MS to track degradation products and quantify equilibrium ratios .
- Evaporation artifacts : Solid-phase extraction (SPE) can shift equilibria back to the parent compound. Control experiments with non-evaporated samples are critical to avoid false negatives .
- Isotopic labeling : -labeled analogs help trace degradation pathways via mass spectrometry.
Advanced: What computational strategies predict the compound’s interaction with biological targets?
Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., kinases). Focus on the pyrazole ring’s π-π stacking and carboxamide’s hydrogen-bonding potential .
- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories. Key metrics include RMSD (<2 Å) and binding free energy (MM-PBSA/GBSA) .
- SAR analysis : Compare with benzothiazole analogs (e.g., bromine substitution enhances activity) to optimize substituent effects .
Basic: How should stability studies be designed to evaluate pH-dependent degradation?
Answer:
- Buffer systems : Test in acetate (pH 3–5) and phosphate (pH 6–8) buffers. Monitor degradation kinetics via HPLC-UV at 254 nm.
- Accelerated conditions : Use elevated temperatures (40–60°C) to extrapolate shelf-life via Arrhenius plots.
- Degradant isolation : Preparative TLC or HPLC isolates intermediates for structural validation via -NMR .
Advanced: How does crystallographic data inform structure-activity relationships (SAR) for pyrazole carboxamides?
Answer:
- Hydrogen-bond networks : Intramolecular N–H···O bonds stabilize bioactive conformations. Disruption (e.g., methylation) reduces potency .
- Chlorine positioning : The 4-chloro substituent on the phenyl ring enhances lipophilicity and target affinity. Comparative crystallography with fluoro/bromo analogs quantifies steric effects .
- Dimerization : C–H···O interactions in crystal packing suggest potential for cooperative binding in enzyme active sites .
Methodological Notes
- Contradictions : highlights reversible degradation, requiring careful control of analytical workflows.
- Structural analogies : While direct crystallographic data for the target compound is limited, provides transferable insights from closely related structures.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
